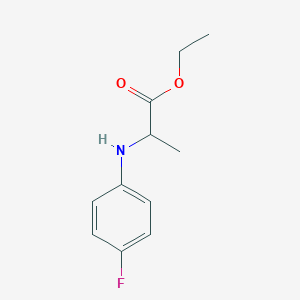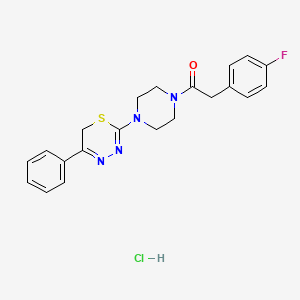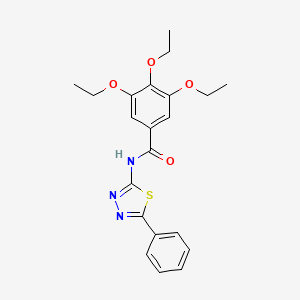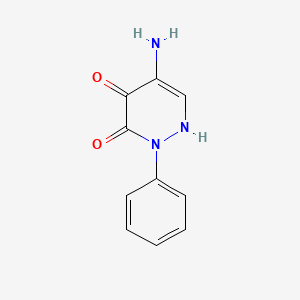![molecular formula C14H15ClN4O B2497071 1-[1-(3-clorofenil)-1H-1,2,3-triazol-4-carbonil]piperidina CAS No. 1189445-24-6](/img/structure/B2497071.png)
1-[1-(3-clorofenil)-1H-1,2,3-triazol-4-carbonil]piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds often involves complex organic reactions that yield molecules with significant biological activity. For example, inhibitors of farnesyl protein transferase were synthesized to explore structure-activity relationships, leading to the discovery of derivatives with improved pharmacokinetics and potent FPT inhibition (Mallams et al., 1998). Similarly, novel bioactive heterocycles have been synthesized for structural characterization and biological study (Thimmegowda et al., 2009).
Molecular Structure Analysis
Crystal structure studies provide insights into the arrangement of atoms within a molecule, influencing its chemical behavior and interaction with biological targets. For instance, the crystal structure of novel bioactive heterocycles was determined, aiding in understanding the molecule's structural characteristics and its biological implications (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving related compounds often target specific biological pathways or receptors. For instance, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized, showing significant anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017).
Aplicaciones Científicas De Investigación
Aplicaciones terapéuticas en la esquizofrenia
El compuesto tiene aplicaciones terapéuticas potenciales en el tratamiento de la esquizofrenia. Se ha estudiado como una posible aplicación terapéutica de los agonistas inversos del receptor H3 .
Aplicaciones anticancerígenas
Los derivados de piperidina, que incluyen este compuesto, se han utilizado de diferentes maneras como agentes anticancerígenos .
Aplicaciones antivirales
Los derivados de piperidina también se han utilizado como agentes antivirales .
Aplicaciones antimaláricas
El compuesto tiene aplicaciones potenciales en el tratamiento de la malaria .
Aplicaciones antimicrobianas y antifúngicas
Los derivados de piperidina se han utilizado como agentes antimicrobianos y antifúngicos .
Aplicaciones antihipertensivas
El compuesto tiene aplicaciones potenciales en el tratamiento de la hipertensión .
Aplicaciones analgésicas y antiinflamatorias
Los derivados de piperidina se han utilizado como agentes analgésicos y antiinflamatorios .
Aplicaciones anti-Alzheimer
El compuesto tiene aplicaciones potenciales en el tratamiento de la enfermedad de Alzheimer .
Mecanismo De Acción
Target of Action
The compound appears to contain a 1,2,3-triazole ring and a piperidine ring. Compounds with these structures often interact with various receptors in the body, such as G-protein coupled receptors or ion channels .
Mode of Action
The mode of action of such compounds can vary greatly depending on their exact structure and the target they interact with. For example, they could act as agonists, enhancing the activity of their target, or as antagonists, inhibiting the activity .
Biochemical Pathways
Again, the exact pathways affected would depend on the specific targets of the compound. Compounds with similar structures have been found to affect pathways related to neurotransmission, inflammation, and cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as the compound’s size, charge, and hydrophobicity can influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The cellular and molecular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an antagonist at a certain receptor, it could decrease the activity of cells that rely on that receptor .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound might be more effective at certain pH levels, or its efficacy might be reduced in the presence of certain other molecules .
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-11-5-4-6-12(9-11)19-10-13(16-17-19)14(20)18-7-2-1-3-8-18/h4-6,9-10H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINXXPQGQDPFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496988.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2496991.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2496992.png)
![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2496994.png)


![Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride](/img/structure/B2496999.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2497005.png)


![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)

